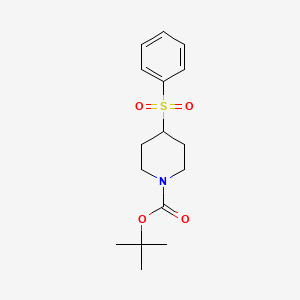

Tert-butyl 4-(phenylsulfonyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(phenylsulfonyl)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl, as well as various related derivatives .

Synthesis Analysis

The synthesis of similar compounds involves the use of piperazine and N-Boc piperazine derivatives as useful building blocks/intermediates . The structures and synthetic routes are determined by MS and 1HNMR .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray diffraction . The structure of the compound can also be represented by its molecular formula .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 261.359 Da, a monoisotopic mass of 261.172882 Da , and a melting point of 95°C .Scientific Research Applications

Synthesis and Intermediate Role in Drug Development

Tert-butyl 4-(phenylsulfonyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it is involved in the synthesis of Vandetanib, a medication used in the treatment of certain types of cancer. The compound is synthesized from piperidin-4-ylmethanol through processes including acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Role in AChE and BChE Enzyme Inhibition

A series of derivatives of this compound have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are significant in the context of Alzheimer's disease and other neurological disorders. Molecular docking studies have confirmed the potential of these compounds as inhibitors for AChE and BChE (Khalid, Rehman, & Abbasi, 2014).

Application in Organic Synthesis

This compound is also used as a building block in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, prepared from aldehydes and tert-butyl N-hydroxycarbamate, behave as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines, showcasing its utility in the synthesis of diverse organic compounds (Guinchard, Vallée, & Denis, 2005).

Role in Synthesis of Anticancer Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, is synthesized using this compound. The methodology for its synthesis includes nucleophilic substitution reaction, oxidation, halogenation, and elimination reactions, highlighting its importance in developing antitumor drugs (Zhang, Ye, Xu, Xu, 2018).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mechanism of Action

Mode of Action

The mode of action of Tert-butyl 4-(phenylsulfonyl)piperidine-1-carboxylate is currently unknown due to the lack of specific research on this compound . The compound’s interaction with its targets and any resulting changes would need to be determined through further scientific investigation.

properties

IUPAC Name |

tert-butyl 4-(benzenesulfonyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(18)17-11-9-14(10-12-17)22(19,20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMXHBTWUSKPAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(prop-2-yn-1-yl)-N-{2-[(thiophen-2-yl)formamido]ethyl}piperidine-4-carboxamide](/img/structure/B2959271.png)

![1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2959277.png)

![1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2959283.png)

![N-cyclohexyl-3-[1-{[2-(cyclopentylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2959288.png)